molecular formula C14H12BrFO B7845778 1-Bromo-4-(4-fluorophenethoxy)benzene

1-Bromo-4-(4-fluorophenethoxy)benzene

Cat. No. B7845778
M. Wt: 295.15 g/mol
InChI Key: HBQJCNILMQBPQL-UHFFFAOYSA-N
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Description

1-Bromo-4-(4-fluorophenethoxy)benzene is a useful research compound. Its molecular formula is C14H12BrFO and its molecular weight is 295.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Labeling Agents

1-Bromo-4-(4-fluorophenethoxy)benzene has been utilized in the synthesis of radio-labeled compounds. For instance, it was used in the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, contributing to new bifunctional labeling agents for radiopharmaceuticals (Namolingam et al., 2001).

Fluorescence Properties

Research on the fluorescence properties of derivatives of 1-Bromo-4-(4-fluorophenethoxy)benzene has been conducted. The compound 1-Bromo-4-(2,2-diphenylvinyl)benzene, synthesized via a reaction involving 1-bromo-4-bromomethyl-benzene, demonstrated intriguing photoluminescence properties, useful in the study of advanced materials (Liang Zuo-qi, 2015).

Protonation and Spectroscopy

The compound has been studied in relation to the protonation of halogen-containing benzenes, providing insights into the structure and reactivity of these molecules, which is crucial for understanding organic reaction mechanisms (Brouwer, 2010).

Synthesis and Characterization

1-Bromo-4-(4-fluorophenethoxy)benzene and its derivatives have been synthesized and characterized for various applications, including the creation of graphene nanoribbons with controlled edge morphology (Patil et al., 2012). This is significant in the field of nanotechnology and materials science.

Molecular Interactions and Self-Assembly

Studies have also focused on the self-assembly properties of bromobenzene derivatives. Investigations using scanning tunneling microscopy revealed the influence of molecular structure and functional groups on the arrangements of these compounds, important for nanoscale device fabrication (Yi-Jie Li et al., 2012).

Applications in Molecular Electronics

Additionally, aryl bromides such as 1-Bromo-4-(4-fluorophenethoxy)benzene serve as building blocks for molecular wires in molecular electronics. They are precursors for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential for the development of nanoscale electronic devices (Stuhr-Hansen et al., 2005).

properties

IUPAC Name

1-bromo-4-[2-(4-fluorophenyl)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c15-12-3-7-14(8-4-12)17-10-9-11-1-5-13(16)6-2-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQJCNILMQBPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(4-fluorophenethoxy)benzene

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromophenol (81.7 g, 472 mmol), 2-(4-fluorophenyl)ethanol (79 g, 567 mmol) and Ph3P (149 g, 567 mmol) in THF (100 mL) cooled in an ice-water bath was added drop wise DEAD (93 ml, 590 mmol) over 20 min. Note: The reaction is exothermic and efficient cooling is highly recommended before initiating large scale reaction. After 1 h, cold bath was removed and stirred overnight (17 h) at rt. Then, the reaction mixture was concentrated, the resulting residue triturated with hexanes, filtered and the filter cake washed with 10% ether/hexanes (2-lit). The filtrate was concentrated and purified by flash chromatography (silica gel column 3″×11″) using 4-lit hexanes and 2-lit 2% EtOAc/Hex to afford 1-bromo-4-(4-fluorophenethoxy)benzene (142 g, 469 mmol, 99% yield) as colorless liquid (contaminated with ˜2.5% Ph3P by 1HNMR). 1H NMR (500 MHz, CDCl3) δ 7.41-7.36 (m, 2H), 7.28-7.22 (m, 2H), 7.05-6.99 (m, 2H), 6.82-6.76 (m, 2H), 4.14 (t, J=6.9 Hz, 2H), 3.08 (t, J=6.9 Hz, 2H).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
81.7 g
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reactant
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79 g
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reactant
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149 g
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reactant
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100 mL
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93 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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